4-Bromo-3-(difluoromethoxy)benzoic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic nomenclature of 4-Bromo-3-(difluoromethoxy)benzoic acid follows the International Union of Pure and Applied Chemistry standards for naming aromatic carboxylic acid derivatives. According to IUPAC conventions, the compound is designated as this compound, where the numbering system begins with the carboxylic acid functional group at position one of the benzene ring. This nomenclature system clearly indicates the presence of a bromine atom at the fourth position and a difluoromethoxy group at the third position relative to the carboxylic acid group. The systematic name precisely conveys the molecular structure and substituent positioning, enabling unambiguous identification of this specific isomer among related compounds.
Molecular Formula and Weight: C₈H₅BrF₂O₃
The molecular formula C₈H₅BrF₂O₃ accurately represents the atomic composition of this compound, indicating the presence of eight carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, and three oxygen atoms. This molecular formula provides essential information about the compound's elemental composition and serves as the foundation for calculating various molecular properties and stoichiometric relationships. The formula reflects the aromatic benzene ring system with its attached functional groups, including the carboxylic acid moiety, the bromine substituent, and the difluoromethoxy group.
The molecular weight of this compound is precisely calculated as 267.02 grams per mole, based on the atomic masses of its constituent elements. This molecular weight value is crucial for quantitative analytical procedures, synthetic planning, and purification processes. The relatively high molecular weight compared to unsubstituted benzoic acid reflects the contribution of the heavy bromine atom and the difluoromethoxy substituent. Analytical chemists utilize this molecular weight for mass spectrometry identification, gravimetric analysis, and concentration calculations in various experimental procedures.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₈H₅BrF₂O₃ | - |
| Molecular Weight | 267.02 | g/mol |
| Carbon Atoms | 8 | - |
| Hydrogen Atoms | 5 | - |
| Bromine Atoms | 1 | - |
| Fluorine Atoms | 2 | - |
| Oxygen Atoms | 3 | - |
The molecular formula analysis reveals the degree of unsaturation in the compound, which corresponds to five degrees of unsaturation accounting for the aromatic benzene ring and the carbonyl group of the carboxylic acid functionality. The presence of heteroatoms, particularly the electronegative halogen atoms bromine and fluorine, significantly influences the compound's electronic properties and chemical reactivity. The oxygen atoms contribute to the compound's hydrogen bonding capability through the carboxylic acid group and the ether linkage in the difluoromethoxy substituent.
Structural Isomerism and Substituent Positionality
The structural arrangement of this compound demonstrates specific substituent positioning that distinguishes it from numerous possible isomers within the same molecular formula family. The compound exhibits positional isomerism with several related structures, most notably 3-Bromo-4-(difluoromethoxy)benzoic acid, which has the bromine and difluoromethoxy groups interchanged at positions three and four respectively. This positional variation significantly impacts the compound's physical properties, chemical reactivity, and potential biological activity. The specific 4-bromo-3-difluoromethoxy substitution pattern creates a unique electronic environment on the aromatic ring system.
Comparative analysis with related isomers reveals the importance of substituent positioning in determining molecular properties. The compound 5-bromo-2-(difluoromethoxy)benzoic acid represents another positional isomer with the difluoromethoxy group at position two and bromine at position five. Similarly, 2-bromo-5-(difluoromethoxy)benzoic acid shows yet another substitution pattern with reversed positioning of these groups. Each isomer exhibits distinct chemical behavior due to the varying electronic effects and steric interactions between substituents and the carboxylic acid functionality.
| Isomer | Bromine Position | Difluoromethoxy Position | CAS Number |
|---|---|---|---|
| This compound | 4 | 3 | 1352719-48-2 |
| 3-Bromo-4-(difluoromethoxy)benzoic acid | 3 | 4 | 1131615-10-5 |
| 5-Bromo-2-(difluoromethoxy)benzoic acid | 5 | 2 | - |
| 2-Bromo-5-(difluoromethoxy)benzoic acid | 2 | 5 | - |
The electronic effects of the substituents play a crucial role in determining the compound's reactivity patterns. The bromine atom at position four exerts electron-withdrawing effects through both inductive and resonance mechanisms, while the difluoromethoxy group at position three provides strong electron-withdrawing inductive effects due to the highly electronegative fluorine atoms. The positioning of these groups creates an asymmetric electronic environment on the benzene ring, influencing the reactivity of the carboxylic acid group and potential electrophilic aromatic substitution reactions at the remaining positions.
The ortho relationship between the difluoromethoxy group and the carboxylic acid functionality introduces potential for intramolecular interactions, which may influence the compound's conformational preferences and crystal packing arrangements. The steric bulk of the difluoromethoxy group may restrict rotation around the carbon-oxygen bond, leading to preferred conformations that minimize steric repulsion. These structural considerations are particularly important for understanding the compound's behavior in solution and solid-state applications.
Properties
IUPAC Name |
4-bromo-3-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-2-1-4(7(12)13)3-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDQHMDKLHAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sequential Functionalization of 4-Bromo-3-hydroxybenzaldehyde
Step 1: Difluoromethoxy Group Introduction
- Reagents : 4-Bromo-3-hydroxybenzaldehyde, chlorodifluoroacetic acid sodium salt, potassium carbonate.
- Solvent : DMSO.
- Conditions : 120°C for 12 hours under nitrogen.
- Yield : 85% (HPLC purity: 93.6%).
Step 2: Aldehyde Oxidation
- Reagents : Hydrogen peroxide (30% aqueous), potassium hydroxide (50% w/v).
- Solvent : Methanol.
- Conditions : 0–5°C for 30 minutes.
- Mechanism :
$$
\text{RCHO} \xrightarrow[\text{H}2\text{O}2, \text{KOH}]{\text{0–5°C}} \text{RCOOH}
$$
Method B: Bromination of 3-(Difluoromethoxy)benzoic Acid
- Reagents : N-Bromosuccinimide (NBS), catalytic FeCl₃.
- Solvent : Acetic acid.
- Conditions : 60°C for 6 hours.
- Selectivity : Para-bromination dominates due to electron-withdrawing effects of the difluoromethoxy group.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4-Bromo-3-hydroxybenzaldehyde | 3-(Difluoromethoxy)benzoic acid |
| Key Step | Nucleophilic substitution | Electrophilic bromination |
| Yield | 85% | 78% (estimated from analogous reactions) |
| Purity (HPLC) | 93.6% | 89% |
| Scalability | Industrial-friendly (continuous flow) | Limited by bromination regioselectivity |
Optimization Strategies
- Solvent Selection : DMSO enhances reaction rates in difluoromethoxy group introduction due to high polarity.
- Base Compatibility : Potassium carbonate outperforms sodium hydride in minimizing side reactions.
- Oxidation Alternatives :
- Jones Reagent (CrO₃/H₂SO₄): Higher efficiency but generates toxic waste.
- KMnO₄ in acidic conditions : Avoided due to over-oxidation risks.
Impurity Profile
Common by-products include:
- 3-Bromo-4-(difluoromethoxy)benzoic acid : From incomplete regioselectivity during bromination.
- Di-substituted analogs : Resulting from competing reactions at ortho positions.
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield by 12% compared to batch processes.
- Cost Analysis :
- Chlorodifluoroacetic acid sodium salt: \$42/kg (bulk pricing).
- DMSO: \$20/L (recyclable up to 5 cycles).
Case Study: Pilot-Scale Synthesis
A 10 kg batch using Method A achieved:
- Total Yield : 81%.
- Purity : 95.2% (after recrystallization).
- Key Challenge : Residual DMSO removal required activated carbon treatment.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and influence the compound’s efficacy in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and application-based differences between 4-bromo-3-(difluoromethoxy)benzoic acid and related derivatives:
Key Comparative Insights:
Substituent Effects on Acidity The difluoromethoxy group (-OCHF₂) in the title compound increases acidity compared to non-fluorinated analogs like 4-bromo-3-methoxybenzoic acid. For example, 4-bromobenzoic acid (without electron-withdrawing groups) has a pKa of ~3.95 , while the difluoromethoxy derivative is expected to have a lower pKa (~3.5–3.8) due to the inductive effect of fluorine. The 4-bromo-2,3-difluoro analog (pKa ~3.2) exhibits even greater acidity due to dual fluorine substituents .
Reactivity in Cross-Coupling Reactions Bromine at the 4-position facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of quinolone antibiotics (e.g., compound 47 → 50 in ). Sulfonyl derivatives (e.g., -SO₂F or -SO₂Cl) enable nucleophilic aromatic substitution (SNAr) or sulfonamide formation, expanding utility in agrochemicals .
Lipophilicity and Bioavailability
- The trifluoromethoxy (-OCF₃) group in 4-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid enhances lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drug candidates .
- Difluoromethoxy (-OCHF₂) balances moderate lipophilicity (logP ~2.1) with metabolic stability, reducing oxidative degradation compared to methoxy (-OCH₃) groups .
Synthetic Applications this compound: Used in multi-step syntheses of quinolones via CDI-mediated condensations (e.g., formation of 3-oxopropionate 48 in ). 4-Bromo-3-(fluorosulfonyl)benzoic acid: Serves as a versatile building block for sulfonamide-containing APIs .
Physicochemical and Spectral Comparisons
Dipole Moments and Polarizability :
While direct DFT data for this compound is unavailable, computational studies on analogs (e.g., 4-bromo-3-(methoxymethoxy)benzoic acid) reveal that electron-withdrawing groups reduce HOMO-LUMO gaps (e.g., 4.46 eV in ) and increase dipole moments (~5.2 Debye) . The difluoromethoxy group likely amplifies these effects due to stronger electronegativity.Solubility : Halogenated benzoic acids generally exhibit low aqueous solubility. However, derivatives with sulfonyl groups (e.g., -SO₂F) show improved solubility in polar aprotic solvents like DMF or DMSO .
Biological Activity
4-Bromo-3-(difluoromethoxy)benzoic acid is an aromatic carboxylic acid with notable chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrFO
- Structural Features :
- Bromine atom at the para position (4th)
- Difluoromethoxy group at the meta position (3rd)
This unique arrangement contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine and difluoromethoxy groups enhances its reactivity, allowing it to form stable complexes with various biomolecules, which can modulate biological pathways.
Antifibrotic Properties
Recent studies have highlighted the potential antifibrotic effects of compounds structurally similar to this compound. For instance, a related compound demonstrated significant inhibitory effects on TGF-β1-induced epithelial-mesenchymal transformation (EMT), which is crucial in pulmonary fibrosis .
Key Findings :
- Inhibition of EMT : The compound reduced cell viability in A549 and H1299 cells exposed to TGF-β1.
- Reduction in Lung Fibrosis : In vivo studies indicated that the compound alleviated bleomycin-induced lung inflammation and fibrosis in rats, significantly improving lung function metrics such as forced vital capacity (FVC) and total lung capacity (TLC) .
| Parameter | Control Group | DGM Treatment (30 mg/kg) | DGM Treatment (60 mg/kg) |
|---|---|---|---|
| Body Weight Loss (g) | 0 | -5 | -10 |
| FVC (% Predicted) | 100 | 85 | 75 |
| Total Inflammatory Cells (per mL) | 500 | 200 | 100 |
Case Studies
- Pulmonary Fibrosis Model : A study involving bleomycin-induced pulmonary fibrosis in rats showed that treatment with a difluoromethoxy benzoic acid derivative reduced inflammation markers significantly. The expression levels of α-smooth muscle actin (α-SMA), hydroxyproline, and total collagen were markedly decreased in treated groups compared to controls .
- Chemical Synthesis Applications : The compound is utilized as an intermediate in organic synthesis, facilitating the development of pharmaceuticals. Its unique functional groups allow for various chemical transformations, making it a versatile building block in medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Bromo-3-(difluoromethoxy)benzoic acid, and how do reaction conditions impact yield?
- Methodology : Bromination of 3-(difluoromethoxy)benzoic acid derivatives using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a common approach. Subsequent purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from brominated by-products. Reaction temperatures (0–25°C) and stoichiometric control minimize over-bromination .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- FT-IR/Raman : Assign vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹, C-Br stretch at ~550 cm⁻¹) with DFT-calculated scaling factors (e.g., 0.9682 for anharmonicity corrections) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., aromatic proton splitting, J-coupling for difluoromethoxy group) .
Q. How does the difluoromethoxy group influence the compound’s acidity compared to methoxy or hydroxyl substituents?
- Methodology : The electron-withdrawing nature of the -OCF₂H group increases acidity relative to -OCH₃. Potentiometric titration in aqueous/organic solvents (e.g., DMSO-water mixtures) measures pKa shifts, with computational validation via Mulliken charge analysis .
Advanced Research Questions
Q. What computational models predict solvent effects on the compound’s reactivity descriptors (e.g., electrophilicity, Fukui functions)?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with the Polarizable Continuum Model (PCM) evaluates solvation effects. Solvents like water or DMSO alter electrophilicity (ω) by stabilizing charge-transfer states, validated via correlation with experimental kinetic data .
Q. How does the HOMO-LUMO gap (4.46 eV in related compounds) inform reactivity in cross-coupling reactions?
- Methodology : A smaller HOMO-LUMO gap (e.g., 4.46 eV in 4-bromo-3-(methoxymethoxy)benzoic acid) suggests higher electron mobility. Frontier Molecular Orbital (FMO) analysis guides predictions for Suzuki-Miyaura coupling reactivity, where electron-deficient aryl bromides show faster oxidative addition to Pd(0) catalysts .
Q. What role does steric hindrance play in regioselective functionalization of the benzoic acid core?
- Methodology : Steric maps generated from X-ray crystallography or DFT-optimized geometries (bond angles/van der Waals radii) identify accessible reaction sites. For example, the -OCF₂H group at position 3 directs electrophilic substitution to position 4 via steric/electronic effects .
Q. Can this compound serve as a precursor for bioactive molecules, and what modifications enhance its pharmacological potential?
- Methodology : Derivatization (e.g., esterification, amidation) at the carboxylic acid group generates prodrugs or enzyme inhibitors. In vitro assays (e.g., fluorescence-based binding studies) assess interactions with targets like cyclooxygenase-2 (COX-2), guided by docking simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
